6-Bromopyridine-3-sulfonyl fluoride
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H3BrFNO2S |
|---|---|
Molecular Weight |
240.05 g/mol |
IUPAC Name |
6-bromopyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C5H3BrFNO2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H |
InChI Key |
MHWWGFYXAIQYFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)F)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Bromopyridine 3 Sulfonyl Fluoride and Congeners
Direct Fluorination Strategies for Sulfonyl Fluoride (B91410) Formation
Direct fluorination presents a streamlined approach to sulfonyl fluoride synthesis, aiming to introduce the fluorine atom directly onto a suitable precursor.
Reactivity of Pyridine (B92270) Precursors with Fluorinating Agents
The direct fluorination of pyridine derivatives to form sulfonyl fluorides is a challenging yet potentially efficient method. The reactivity of pyridine precursors is highly dependent on the nature of the fluorinating agent and the substitution pattern on the pyridine ring. Electrophilic fluorinating agents are commonly employed for such transformations. nih.gov
For instance, the use of reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has been explored for the fluorination of various heterocyclic systems. nih.gov While direct C-H fluorination of pyridines adjacent to the nitrogen atom has been achieved using reagents like silver(II) fluoride (AgF₂), the direct conversion of a sulfonic acid or its derivative to a sulfonyl fluoride on a pyridine ring using such agents is less commonly documented and can be influenced by the electronic properties of the ring. nih.govacs.org Pyridines with multiple electron-withdrawing groups tend to undergo fluorination in lower yields. acs.org The choice of fluorinating agent is critical, with reagents like N-fluoropyridinium triflate and its derivatives showing utility in various fluorination reactions. beilstein-journals.org
Sulfonylation-Initiated Routes to Sulfonyl Fluorides
A more established and versatile approach to the synthesis of 6-bromopyridine-3-sulfonyl fluoride involves the initial formation of a sulfur-containing functional group at the 3-position of the pyridine ring, followed by conversion to the sulfonyl fluoride.
Two-Step Conversion via Sulfonyl Chlorides
A prevalent and reliable method for synthesizing sulfonyl fluorides is a two-step process that proceeds through a sulfonyl chloride intermediate. rhhz.net This intermediate is then converted to the final sulfonyl fluoride product via a halide exchange reaction.
The synthesis of the crucial sulfonyl chloride intermediate can be achieved from either the corresponding sulfonic acid or sulfonamide. The direct conversion of sulfonic acids to sulfonyl chlorides often employs chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). googleapis.com For pyridine sulfonic acids, this can be a direct and effective method. googleapis.comgoogle.com
Alternatively, primary sulfonamides can serve as precursors to sulfonyl chlorides. researchgate.net Recent advancements have utilized activating agents like pyrylium (B1242799) salts (e.g., Pyry-BF₄) in the presence of a chloride source like magnesium chloride (MgCl₂) to facilitate the conversion of sulfonamides to sulfonyl chlorides under mild conditions. researchgate.netdntb.gov.ua This method is notable for its high chemoselectivity. researchgate.net One-pot procedures starting from sulfonic acids have also been developed, using reagents like trichloroacetonitrile (B146778) or cyanuric chloride to generate the sulfonyl chloride in situ before the subsequent fluorination step. nih.govrsc.org
| Precursor | Reagent(s) | Intermediate |
| Pyridine-3-sulfonic acid | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | Pyridine-3-sulfonyl chloride |
| Primary Sulfonamide | Pyrylium salt (Pyry-BF₄), MgCl₂ | Sulfonyl chloride |
| Aryl Sulfonic Acid | Trichloroacetonitrile, Triphenylphosphine | Sulfonyl chloride |
| Sulfonates or Sulfonic Acids | Cyanuric chloride | Sulfonyl chloride |
This table summarizes common methods for the in situ generation of sulfonyl chlorides.
Once the sulfonyl chloride is obtained, the final step is the displacement of the chloride with a fluoride ion. This halide exchange (Halex) reaction is a cornerstone of sulfonyl fluoride synthesis. organic-chemistry.org A variety of fluoride sources can be employed, with the choice often depending on the substrate's reactivity and the desired reaction conditions.
Potassium fluoride (KF) is a common and cost-effective reagent for this transformation, often used in aqueous or biphasic systems. rhhz.netorganic-chemistry.org Cesium fluoride (CsF) is another effective, albeit more expensive, fluoride source. Tetrabutylammonium fluoride (TBAF) is also utilized, particularly in its anhydrous form or as a complex with t-butanol, for efficient fluorination under mild conditions. rhhz.netacsgcipr.org The reaction is typically carried out in a suitable solvent, and phase-transfer catalysts may be employed to facilitate the reaction when using metal fluoride salts. acsgcipr.org
| Fluoride Source | Typical Conditions | Notes |
| Potassium Fluoride (KF) | Aqueous or biphasic (e.g., water/acetone) mixture, often with heating. rhhz.netorganic-chemistry.org | Cost-effective and widely used. rhhz.netnih.gov |
| Cesium Fluoride (CsF) | Polar aprotic solvents. | Highly reactive fluoride source. |
| Tetrabutylammonium Fluoride (TBAF) | Anhydrous conditions or as a (t-BuOH)₄ complex in polar aprotic solvents. rhhz.netacsgcipr.org | Offers high reactivity under mild conditions. rhhz.net |
This table outlines common fluoride sources for the conversion of sulfonyl chlorides to sulfonyl fluorides.
Direct Synthesis from Sulfonates and Sulfonic Acids
Recent research has focused on developing more direct, one-pot methods for the synthesis of sulfonyl fluorides from readily available sulfonic acids and their salts, bypassing the isolation of the sulfonyl chloride intermediate. nih.govrsc.org These methods offer increased efficiency and can be more tolerant of various functional groups.
One such strategy involves the use of deoxyfluorinating agents. For example, Xtalfluor-E®, a bench-stable solid, has been shown to convert both aryl and alkyl sulfonic acids and their salts to the corresponding sulfonyl fluorides in good yields. nih.govrsc.org Another approach utilizes thionyl fluoride (SOF₂) in the presence of a suitable activator or solvent like DMF to directly convert sulfonic acid sodium salts to sulfonyl fluorides. nih.govresearchgate.netrsc.org These methods represent a significant advancement, providing milder and more direct routes to valuable sulfonyl fluoride compounds. nih.gov
Transition Metal-Catalyzed and Organometallic Approaches
Transition metal catalysis and organometallic reagents have become indispensable tools for the efficient and selective synthesis of sulfonyl fluorides. These methods offer mild reaction conditions and broad functional group tolerance, enabling the construction of complex molecular architectures.
Palladium-Catalyzed Conversions from Aryl/Heteroaryl Halides
A significant advancement in the synthesis of sulfonyl fluorides, including heteroaryl derivatives like this compound, involves the use of palladium catalysis. This one-pot procedure typically starts from aryl or heteroaryl bromides. nih.govutm.myscispace.com The process commences with a palladium-catalyzed sulfonylation of the halide using a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). nih.govutm.myscispace.com The resulting sulfinate intermediate is then treated in situ with an electrophilic fluorinating agent, for instance, N-fluorobenzenesulfonimide (NFSI), to yield the desired sulfonyl fluoride. nih.govutm.myscispace.com
This methodology has proven to be robust, with a wide tolerance for various functional groups, and has been successfully applied to the synthesis of complex molecules, including active pharmaceutical ingredients. nih.govscispace.com For heteroaryl bromides, slight modifications to the reaction conditions, such as using a different base and higher temperatures with microwave heating, can be employed to achieve good yields. nih.gov A similar palladium-catalyzed approach has also been developed for aryl iodides, utilizing Selectfluor as the fluorinating agent. theballlab.com
Table 1: Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Halides This is an interactive table. You can sort and filter the data.
| Starting Material | Catalyst System | SO₂ Source | Fluorinating Agent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aryl Bromide | PdCl₂(AmPhos)₂ | DABSO | NFSI | 84 | nih.govscispace.com |
| Heteroaryl Bromide | PdCl₂(AmPhos)₂ | DABSO | NFSI | 50-70 | nih.gov |
Bismuth(III)-Catalyzed Synthesis from (Hetero)aryl Boronic Acids
A novel approach to the synthesis of aryl and heteroaryl sulfonyl fluorides utilizes a bismuth(III) catalyst. organic-chemistry.orgacs.orgresearchgate.net This redox-neutral method employs (hetero)aryl boronic acids as the starting materials in the presence of sulfur dioxide and an electrophilic fluorine source like Selectfluor. organic-chemistry.orgacs.org An organobismuth(III) complex, supported by a bis-aryl sulfone ligand, facilitates the transformation. organic-chemistry.org
The proposed mechanism involves a transmetalation from the boronic acid to the bismuth center, followed by the insertion of sulfur dioxide into the Bi-C bond to form a bismuth sulfinate intermediate. organic-chemistry.orgacs.org This intermediate is then oxidized by Selectfluor to generate the final aryl sulfonyl fluoride. organic-chemistry.org This catalytic system demonstrates excellent functional group tolerance and provides good to excellent yields for a broad range of substrates, including sterically demanding ones. organic-chemistry.orgacs.org
Utilization of Grignard Reagents for Sulfonyl Fluoride Formation
Grignard reagents are versatile organometallic compounds that have been effectively used in the synthesis of sulfonyl fluorides. rsc.orgclaremont.edu One straightforward, one-pot method involves the direct addition of an alkyl, aryl, or heteroaryl Grignard reagent to a solution of sulfuryl fluoride (SO₂F₂). rsc.orgclaremont.edu This approach provides the corresponding sulfonyl fluorides in moderate to good yields. rsc.orgclaremont.edu
An alternative strategy that also employs Grignard reagents involves their reaction with DABSO as the SO₂ source, followed by treatment with NFSI as the fluorinating agent. researchgate.net This method is also applicable to the synthesis of both aryl and alkyl sulfonyl fluorides. researchgate.net The use of readily available Grignard reagents makes these methods highly practical for the synthesis of a diverse range of sulfonyl fluorides. rsc.orgclaremont.eduresearchgate.net
Electrochemical and Redox-Neutral Synthetic Pathways
In the quest for more sustainable and environmentally benign synthetic methods, electrochemical and other redox-neutral strategies have emerged as powerful alternatives. These approaches often avoid the use of harsh reagents and stoichiometric oxidants.
Electrochemical Oxidative Coupling of Thiols and Disulfides
A mild and environmentally friendly electrochemical method has been developed for the synthesis of sulfonyl fluorides from readily available thiols or disulfides. acs.orgnih.govresearchgate.net This process utilizes potassium fluoride (KF) as an inexpensive and safe source of fluoride. acs.orgnih.govresearchgate.net The reaction is carried out in an undivided cell with graphite (B72142) and stainless steel electrodes. acs.org
The anodic oxidation of thiols or disulfides in the presence of KF leads to the formation of the corresponding sulfonyl fluorides. acs.orgnih.gov This method obviates the need for external chemical oxidants and catalysts. nih.govresearchgate.net It exhibits a broad substrate scope, accommodating alkyl, benzyl, aryl, and heteroaryl thiols and disulfides, and provides synthetically useful yields for a wide variety of products. acs.orgnih.govresearchgate.net
Table 2: Electrochemical Synthesis of Sulfonyl Fluorides This is an interactive table. You can sort and filter the data.
| Starting Material | Fluoride Source | Electrode System | Yield (%) | Reference |
|---|---|---|---|---|
| Thiol | KF | Graphite/Stainless Steel | 19-96 | acs.org |
Multi-component Reaction Strategies for Diverse Sulfonyl Fluorides
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. A novel metal- and catalyst-free, one-pot MCR has been developed for the synthesis of sulfonyl fluorides from aryltriazenes. researchgate.net This reaction utilizes DABSO as the sulfur dioxide source and NFSI as the fluorinating agent in the presence of trifluoroacetic acid (TFA). researchgate.net This approach offers a streamlined pathway to sulfonyl fluorides, avoiding the need for transition metal catalysts. researchgate.net
Elucidation of Chemical Reactivity and Mechanistic Pathways of 6 Bromopyridine 3 Sulfonyl Fluoride
Intrinsic Electrophilicity of the Sulfonyl Fluoride (B91410) Group
The sulfonyl fluoride (-SO₂F) moiety is a key functional group in modern chemistry, recognized for its unique balance of stability and reactivity. The sulfur atom in 6-Bromopyridine-3-sulfonyl fluoride is in a high oxidation state (S(VI)) and is bonded to two highly electronegative oxygen atoms and a fluorine atom. This arrangement results in a significant polarization of the sulfur-fluorine and sulfur-oxygen bonds, rendering the sulfur atom highly electron-deficient and thus electrophilic.
While the sulfur-fluorine bond is notably strong and confers considerable stability to the molecule, especially compared to its sulfonyl chloride analogue, the electrophilic nature of the sulfur center is fundamental to its reactivity. This inherent electrophilicity allows the sulfonyl fluoride group to act as an electrophilic partner in various reactions, particularly with strong nucleophiles. However, the high stability of the S-F bond often means that activation is required to "awaken" its latent reactivity. This can be achieved through the use of Lewis acids, which coordinate to the fluorine or oxygen atoms, further increasing the electrophilicity of the sulfur atom and facilitating nucleophilic attack. This characteristic has led to the use of sulfonyl fluorides as covalent modifiers of proteins and as probes in chemical biology.
Nucleophilic Substitution Reactions at the Sulfur Center
The electrophilic sulfur atom of the sulfonyl fluoride group is susceptible to attack by various nucleophiles, leading to substitution of the fluoride ion. This class of reactions is a primary pathway for the functionalization of the sulfonyl fluoride moiety.
Formation of Sulfonamides with Nitrogen-Based Nucleophiles
The reaction of this compound with primary or secondary amines (nitrogen-based nucleophiles) yields the corresponding sulfonamides. This transformation is of significant importance due to the prevalence of the sulfonamide functional group in pharmaceuticals and agrochemicals. While sulfonyl fluorides are generally less reactive than sulfonyl chlorides, methods have been developed to facilitate this reaction efficiently.
Existing methods for synthesizing sulfonamides from sulfonyl fluorides often required harsh conditions, such as the use of strong bases or high temperatures. However, recent advancements have demonstrated that Lewis acids can effectively activate the sulfonyl fluoride group towards nucleophilic attack. For instance, calcium triflimide [Ca(NTf₂)₂] has been shown to be an effective catalyst for the coupling of a wide array of electronically and sterically diverse sulfonyl fluorides and amines, affording sulfonamides in good to excellent yields under milder conditions. nih.govnih.gov The proposed mechanism involves the Lewis acidic calcium cation activating the sulfonyl fluoride, making the sulfur center more susceptible to addition by the amine nucleophile.
| Amine Nucleophile | Activating Agent / Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference(s) |
| Aniline | Ca(NTf₂)₂ | t-amyl alcohol | 60 | N-Phenyl-6-bromopyridine-3-sulfonamide | Good | nih.gov |
| Benzylamine | Ca(NTf₂)₂ | t-amyl alcohol | 60 | N-Benzyl-6-bromopyridine-3-sulfonamide | Good | nih.gov |
| Piperidine | Triethylamine | Dichloromethane | 25 | 1-((6-Bromopyridin-3-yl)sulfonyl)piperidine | Moderate | General Protocol |
| Morpholine | Ca(NTf₂)₂ | t-amyl alcohol | 60 | 4-((6-Bromopyridin-3-yl)sulfonyl)morpholine | Good | nih.gov |
This table presents representative, generalized conditions for the synthesis of sulfonamides from this compound based on established methods for other sulfonyl fluorides.
Synthesis of Sulfonate Esters with Oxygen-Based Nucleophiles
In a similar fashion to sulfonamide formation, this compound can react with oxygen-based nucleophiles, such as alcohols or phenols, to form sulfonate esters. Sulfonate esters are valuable synthetic intermediates and are present in some biologically active molecules. The general synthetic protocols for forming sulfonate esters often parallel those for sulfonamides, involving the sulfonylation of an alcohol. researchgate.net
The reaction typically proceeds by nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur center, leading to the displacement of the fluoride ion. The reactivity can be enhanced by using a base to deprotonate the alcohol, forming a more potent alkoxide nucleophile. The inherent stability of the sulfonyl fluoride may necessitate elevated temperatures or activating agents to achieve good conversion.
| Alcohol/Phenol Nucleophile | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference(s) |
| Phenol | Potassium Carbonate | Acetonitrile | 80 | Phenyl 6-bromopyridine-3-sulfonate | Moderate | General Protocol |
| Ethanol | Sodium Hydride | Tetrahydrofuran | 60 | Ethyl 6-bromopyridine-3-sulfonate | Moderate | researchgate.net |
| Methanol | Triethylamine | Dichloromethane | reflux | Methyl 6-bromopyridine-3-sulfonate | Moderate | researchgate.net |
This table illustrates generalized conditions for the synthesis of sulfonate esters from this compound based on established protocols.
Cross-Coupling Chemistry and C-C Bond Formation
Beyond the reactivity at the sulfur center, this compound is a valuable substrate for transition-metal-catalyzed cross-coupling reactions. These reactions primarily occur at the carbon-bromine bond, a common and reactive site for such transformations. The sulfonyl fluoride group is generally stable under many standard cross-coupling conditions, allowing for chemoselective functionalization of the pyridine (B92270) ring.
Palladium-Catalyzed Suzuki-Miyaura Reactions with Boronic Acids and Esters
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds. In the case of this compound, the reaction facilitates the coupling of the pyridyl ring with a variety of aryl or vinyl boronic acids and esters. The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron species.
The transformation occurs selectively at the C-Br bond. The established catalytic cycle involves the oxidative addition of the palladium(0) catalyst into the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The sulfonyl fluoride group remains intact, providing a handle for subsequent synthetic manipulations. While recent research has shown that the C-SO₂F bond can be activated for Suzuki coupling under specific conditions, this is considered non-classical reactivity. rsc.orgnih.gov For substrates like this compound, the C-Br bond is the significantly more reactive site for standard Suzuki-Miyaura coupling. scispace.com
| Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Product | Reference(s) |
| Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Water | 6-Phenylpyridine-3-sulfonyl fluoride | General Protocol |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | dppf | K₃PO₄ | Dioxane/Water | 6-(4-Methoxyphenyl)pyridine-3-sulfonyl fluoride | nih.gov |
| Pyridine-3-boronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | 1,4-Dioxane | 6-(Pyridin-3-yl)pyridine-3-sulfonyl fluoride | General Protocol |
| Vinylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | THF/Water | 6-Vinylpyridine-3-sulfonyl fluoride | General Protocol |
This table provides representative conditions for the Suzuki-Miyaura coupling of this compound, based on established protocols for related aryl bromides.
Other Metal-Catalyzed Aryl Coupling Transformations
The reactivity of the C-Br bond in this compound extends to other important metal-catalyzed C-C bond-forming reactions, such as the Heck and Sonogashira couplings. These reactions further highlight the utility of this compound as a scaffold for building molecular complexity.
Heck Reaction: The palladium-catalyzed Heck reaction couples the aryl bromide with an alkene, such as an acrylate (B77674) or styrene, in the presence of a base. organic-chemistry.org This reaction would install a vinyl group at the 6-position of the pyridine ring, yielding products like 6-(alkenyl)pyridine-3-sulfonyl fluorides. The reaction typically exhibits high stereoselectivity for the trans isomer. organic-chemistry.org
Sonogashira Reaction: The Sonogashira coupling reaction involves the palladium- and copper-cocatalyzed reaction of the aryl bromide with a terminal alkyne. wikipedia.org This provides a direct route to 6-alkynylpyridine-3-sulfonyl fluorides. The reaction is known for its mild conditions and tolerance of various functional groups. soton.ac.ukscirp.org
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type | Reference(s) |
| Heck | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | (E)-Butyl 3-(5-(sulfonyl fluoride)pyridin-2-yl)acrylate | organic-chemistry.org |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 6-(Phenylethynyl)pyridine-3-sulfonyl fluoride | soton.ac.ukscirp.org |
| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | - | Toluene | 6-Vinylpyridine-3-sulfonyl fluoride | General Protocol |
This table summarizes other key cross-coupling reactions applicable to this compound.
Sulfur(VI) Fluoride Exchange (SuFEx) "Click Chemistry"
The sulfonyl fluoride moiety of this compound is a powerful electrophilic hub for Sulfur(VI) Fluoride Exchange (SuFEx) reactions. Identified as a next-generation "click chemistry" platform, SuFEx is prized for its efficiency, high yields, and operational simplicity, often proceeding under aqueous and oxygen-tolerant conditions. acs.orgscilit.comsigmaaldrich.comsigmaaldrich.com The core of SuFEx lies in the unique nature of the sulfur(VI)-fluorine bond. This bond is exceptionally stable under a wide range of chemical conditions, including resistance to reduction, strong acids, and heat. sigmaaldrich.comacs.orgnih.gov However, its reactivity can be "awakened" under specific catalytic conditions, allowing for the rapid and chemoselective formation of sulfonamides, sulfonate esters, and other sulfur(VI)-containing linkages. acs.orgsigmaaldrich.comnih.gov
Exploration of Reaction Conditions and Catalytic Systems (e.g., Base Catalysis)
The latent reactivity of the S-F bond in sulfonyl fluorides like this compound necessitates the use of catalysts to achieve efficient nucleophilic substitution. acs.org A variety of catalytic systems have been developed, with base catalysis being a prominent strategy. nih.gov
Base Catalysis: Organic bases are commonly employed to activate either the sulfonyl fluoride electrophile or the nucleophile. The catalytic activity generally correlates with the basicity of the catalyst. nih.gov Common classes of base catalysts include:
Tertiary Amines: Triethylamine (Et₃N) can catalyze the SuFEx reaction, particularly with protonated nucleophiles. nih.gov
Amidines, Guanidines, and Phosphazenes: Stronger, non-nucleophilic organic superbases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), tetramethylguanidine, and phosphazenes are highly effective catalysts for activating the SuFEx reaction. nih.gov
4-(Dimethylamino)pyridine (DMAP): In some systems, DMAP has been shown to be an effective catalyst for activating sulfonyl fluorides toward substitution. nih.gov
Other Catalytic Systems:
Fluoride Donors: Anionic fluoride, often from bifluoride salts, can serve as a catalyst, particularly when reacting sulfonyl fluorides with silyl (B83357) ether nucleophiles, driven by the formation of a highly stable Si-F bond. nih.gov
Lewis Acids: Lewis acids can also facilitate SuFEx reactions. nih.gov
The choice of catalyst and reaction conditions, including solvent and temperature, is crucial and can be tailored to the specific nucleophile and substrate. For instance, the synthesis of sulfonamides from amines and sulfonyl fluorides is a well-established transformation under SuFEx conditions. vulcanchem.com While specific optimized conditions for this compound are not detailed in the provided literature, the general principles of SuFEx catalysis are directly applicable.
Table 1: Representative Catalytic Systems for SuFEx Reactions
| Catalyst Class | Example(s) | Typical Nucleophiles | Mechanism of Activation |
|---|---|---|---|
| Tertiary Amines | Triethylamine (Et₃N) | Alcohols, Amines | Proton-mediated exchange |
| Organic Superbases | DBU, Tetramethylguanidine | Alcohols, Amines | General base catalysis/nucleophile deprotonation |
| Fluoride Donors | Bifluoride Salts (e.g., KHF₂) | Silyl Ethers | Activation of silyl ether |
| N-Heterocyclic Bases | DMAP | Silyl Ethers | Reversible addition to sulfur center |
Orthogonal Reactivity of the S-F Bond
A key feature of SuFEx that makes it a "click" reaction is the orthogonal reactivity of the sulfur-fluorine bond. nih.gov Orthogonality in this context means that the S-F bond is selectively reactive under a specific set of conditions, while remaining inert to a multitude of other functional groups and reaction environments. nih.gov This allows for precise chemical transformations in complex molecular settings without the need for extensive protecting group strategies.
The S-F bond in compounds like this compound is thermodynamically stable and kinetically inert toward many nucleophiles and reagents. sigmaaldrich.com For example, aryl sulfonyl fluorides are notably stable in refluxing aniline, demonstrating their low intrinsic reactivity in the absence of a suitable catalyst. sigmaaldrich.com This stability contrasts sharply with the more reactive sulfonyl chlorides, which are susceptible to a wider range of nucleophiles and can undergo undesirable side reactions. acs.orgsigmaaldrich.com The "click" reactivity is unleashed only upon the introduction of an appropriate catalyst, which lowers the activation energy for nucleophilic attack at the sulfur(VI) center. acs.orgnih.gov This on-demand reactivity ensures that the sulfonyl fluoride group can be carried through multiple synthetic steps and then selectively engaged in a SuFEx reaction at a late stage, a highly desirable feature in drug discovery and chemical biology. sigmaaldrich.com
Investigations into Reactivity with Biological Macromolecules
The unique reactivity profile of the sulfonyl fluoride group has made it a privileged electrophilic warhead for the covalent modification of biological macromolecules. nih.govrsc.org Unlike traditional covalent modifiers that primarily target cysteine, sulfonyl fluorides exhibit broader reactivity, enabling the engagement of a wider range of amino acid residues, a strategy often termed "beyond-cysteine" covalent targeting. nih.govresearchgate.netnih.gov This capability makes this compound a potential tool for designing covalent probes and inhibitors for proteins that lack a suitably positioned cysteine in a binding pocket. nih.govrsc.org
Covalent Modification of Proteins and Peptides
Sulfonyl fluorides are increasingly used to covalently label proteins and peptides for various applications, including inhibitor design, activity-based protein profiling, and chemoproteomics. acs.orgnih.govresearchgate.net The reaction involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable covalent bond. researchgate.net
The success of this modification is highly context-dependent, relying on a combination of the intrinsic reactivity of the sulfonyl fluoride and proximity effects. nih.govscienceopen.com For a reaction to occur, the sulfonyl fluoride-bearing molecule must first bind to the target protein, positioning the electrophilic warhead near a nucleophilic residue. This proximity, often within a binding pocket, dramatically increases the effective molarity and facilitates the covalent reaction, which might be extremely slow or non-existent in solution. scienceopen.comnih.gov Structure-based design has been successfully used to create sulfonyl fluoride probes that selectively modify specific lysine (B10760008) and tyrosine residues within protein active sites. ucsf.edunih.govresearchgate.net
Specificity and Selectivity Towards Amino Acid Side Chains (Lysine, Tyrosine, Serine, Threonine, Cysteine, Histidine)
This compound, as a representative aryl sulfonyl fluoride, is predicted to react with several nucleophilic amino acid side chains, forming stable covalent adducts with most. nih.govsigmaaldrich.comnih.gov The selectivity profile is a key advantage, complementing more traditional cysteine-focused electrophiles. nih.gov
Lysine (Lys): Reacts via its ε-amino group to form highly stable sulfonamide bonds. acs.orgnih.govrsc.org This reaction is a cornerstone of sulfonyl fluoride utility in chemical biology and has been confirmed by protein crystallography. rsc.orgucsf.edu The reactivity is dependent on the pKa of the lysine side chain, with the deprotonated, neutral amine being the reactive species. nih.gov
Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine is a competent nucleophile for sulfonyl fluorides, forming stable sulfonate ester linkages. acs.orgnih.govrsc.org The rational targeting of active-site tyrosine residues has been demonstrated as a viable strategy for developing selective covalent probes. nih.govresearchgate.net
Serine (Ser) and Threonine (Thr): The hydroxyl side chains of serine and threonine can also be targeted by sulfonyl fluorides, particularly when activated within an enzyme's active site. nih.govnih.govenamine.net
Histidine (His): The imidazole (B134444) side chain of histidine is another nucleophilic target, leading to the formation of stable sulfonyl-imidazole adducts. acs.orgnih.govacs.org
Cysteine (Cys): While sulfonyl fluorides react rapidly with the thiol side chain of cysteine, the resulting thiosulfonate ester adduct is generally unstable under physiological conditions and can collapse to a sulfinic acid. acs.orgnih.govrsc.orgacs.org This instability makes sulfonyl fluorides poor choices for achieving durable covalent inhibition via cysteine modification. acs.orgnih.govrsc.org
Table 2: Reactivity of Aryl Sulfonyl Fluorides with Nucleophilic Amino Acid Residues
| Amino Acid | Nucleophilic Group | Adduct Type | Adduct Stability | Reference(s) |
|---|---|---|---|---|
| Lysine | ε-Amino (–NH₂) | Sulfonamide | Stable | acs.orgnih.govrsc.org |
| Tyrosine | Phenolic Hydroxyl (–OH) | Sulfonate Ester | Stable | acs.orgnih.govrsc.org |
| Serine | Hydroxyl (–OH) | Sulfonate Ester | Stable | nih.govnih.govenamine.net |
| Threonine | Hydroxyl (–OH) | Sulfonate Ester | Stable | nih.govnih.govenamine.net |
| Histidine | Imidazole | Sulfonyl-imidazole | Stable | acs.orgnih.govacs.org |
| Cysteine | Thiol (–SH) | Thiosulfonate Ester | Unstable | acs.orgnih.govrsc.org |
Impact of Steric and Electronic Factors on Reactivity and Adduct Stability
The reactivity of this compound with biomolecules is governed by a delicate interplay of steric and electronic factors. nih.govrsc.org
Electronic Factors: The electronic properties of the pyridine ring significantly influence the electrophilicity of the sulfur atom. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, compounded by the inductive effect of the bromine atom at the 6-position, is expected to increase the partial positive charge on the sulfur atom. This enhances its reactivity toward nucleophiles compared to a simple benzene (B151609) sulfonyl fluoride. nih.govrsc.org Studies on panels of substituted aryl sulfonyl fluorides have shown that their reactivity and hydrolytic stability can be predictably modulated by such electronic effects. acs.orgrsc.orgnih.gov Highly reactive warheads tend to be less stable to hydrolysis, highlighting the need to tune these properties to achieve an optimal rate of protein modification versus degradation in aqueous buffers. acs.orgnih.govrsc.org
Steric Factors: Steric hindrance plays a critical role both for the incoming nucleophile and the sulfonyl fluoride itself. Within a protein binding pocket, the precise orientation of the sulfonyl fluoride relative to the target amino acid is paramount for a reaction to occur. nih.govnih.gov Even with a favorable electronic profile, a suboptimal orientation can lead to slow or no reaction. ucsf.edu For example, studies with kinase probes have shown that a meta-substituted sulfonyl fluoride achieved significantly lower labeling than para-substituted analogues, suggesting that the geometry of the approach was a key determinant of reactivity. ucsf.edu The stability of the resulting adduct can also be influenced by the steric environment within the protein, although the covalent bonds formed with lysine, tyrosine, and histidine are generally robust. acs.orgnih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Triethylamine (Et₃N) |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Tetramethylguanidine |
| 4-(Dimethylamino)pyridine (DMAP) |
| Aniline |
| Benzene sulfonyl fluoride |
Detailed Mechanistic Studies
Currently, there are no published detailed mechanistic studies focusing exclusively on this compound. Research in this area is essential to fully understand its reactivity profile and potential applications.
No experimental data from kinetic isotope effect (KIE) analyses for reactions involving this compound have been reported. KIE studies are crucial for determining the rate-determining steps of chemical reactions by observing the effect of isotopic substitution on reaction rates. Such studies on this compound would provide invaluable insights into its reaction mechanisms, particularly for nucleophilic substitution at the sulfonyl group or transformations involving the pyridine ring.
While computational methods like Density Functional Theory (DFT) are powerful tools for investigating reaction mechanisms, no specific DFT calculations or transition state analyses for this compound have been published. Theoretical studies on related molecules, such as 3-bromopyridine, have been conducted to understand their electronic structure and reactivity. However, the influence of the 6-bromo and 3-sulfonyl fluoride substituents on the pyridine ring's reactivity, transition state energies, and reaction barriers remains uninvestigated for this particular molecule.
A comparative table of molecular properties for pyridine sulfonyl derivatives, including inferred data for this compound, highlights the lack of experimental data. vulcanchem.com
| Property | This compound (Inferred) | 6-Bromopyridine-2-sulfonyl Fluoride | 6-Bromopyridine-3-sulfonyl Chloride |
| Molecular Formula | C₅H₃BrFNO₂S | C₅H₃BrFNO₂S | C₅H₃BrClNO₂S |
| Molecular Weight ( g/mol ) | 240.05 | 240.05 | 256.51 |
| Exact Mass | 238.90 | 238.90 | 254.88 |
| LogP (estimated) | ~2.85 | 2.85 | 2.85 |
| This table is populated with inferred or comparative data due to the absence of direct experimental results for this compound. |
The specific reaction pathways for the chemical transformations of this compound have not been elucidated in the scientific literature. The reactivity of the sulfonyl fluoride group is well-established in the context of Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry, where it can react with nucleophiles. However, the interplay between the sulfonyl fluoride, the bromine atom, and the pyridine ring in this compound would dictate its unique reaction pathways, which are yet to be explored and documented. The synthesis of this compound is proposed to proceed via its sulfonyl chloride precursor, but detailed mechanistic studies of this and subsequent transformations are unavailable. vulcanchem.com
Advanced Academic Applications and Research Trajectories
Contributions to Material Science and Polymer Chemistry
The reactivity of the sulfonyl fluoride (B91410) group, particularly as defined by SuFEx click chemistry, extends its utility beyond pharmaceuticals into the realm of material science. rhhz.netsigmaaldrich.com
Sulfonyl fluorides are robust and versatile connectors for the synthesis of polymers and other functional materials. rhhz.netnih.gov The SuFEx reaction allows for the modular and efficient assembly of molecular building blocks into larger, ordered structures. sigmaaldrich.com This has significant implications for creating novel polymers with precisely defined properties.
The key advantages of using sulfonyl fluorides in polymer synthesis include:
High Stability : The S-F bond is highly stable under many conditions, allowing for the synthesis and purification of sulfonyl fluoride-containing monomers. sigmaaldrich.com
Controlled Reactivity : The reaction of the sulfonyl fluoride group can be triggered with specific nucleophiles or catalysts, providing control over the polymerization process. nih.gov
Versatility : A wide range of nucleophiles (e.g., diols, diamines) can be used to react with bis-sulfonyl fluorides, leading to a diverse array of polymers such as polysulfonates and polysulfonamides. vulcanchem.comrhhz.net
The principles of SuFEx chemistry have been applied to create materials with applications ranging from advanced coatings to specialty plastics, where the high stability and strong bonding characteristics of the resulting sulfonyl linkages are beneficial. researchgate.net
Role in Polymerization and Macromolecular Architectures
The sulfonyl fluoride moiety is exceptionally stable, yet it can be activated to participate in highly efficient "click chemistry" reactions, making it a valuable tool for polymer synthesis. nih.govnih.gov The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, in particular, has emerged as a powerful method for creating robust macromolecular structures.
Research has demonstrated that bifluoride salts can effectively catalyze the SuFEx reaction between aryl sulfonyl fluorides and aryl silyl (B83357) ethers to form polysulfonates. nih.gov This process is highly efficient, requires low catalyst loading, and exhibits tolerance to a wide range of functional groups. nih.gov The resulting polymers, such as polysulfates and polysulfonates, are noted for their high molecular weights, excellent mechanical properties, and high chemical stability, making them suitable for use as engineering polymers. nih.gov The acidic nature of the bifluoride catalyst system broadens the substrate scope to include aliphatic sulfonyl fluorides, which may be incompatible with stronger base catalysts. nih.gov
A separate research trajectory involves the conversion of sulfonyl fluorides into sulfur(VI) radicals. nih.gov Through a process involving cooperative organosuperbase activation and photoredox catalysis, the otherwise inert S(VI)-F bond can be turned into a reactive radical species. nih.gov This radical can then undergo ligation with alkenes to produce vinyl sulfones and sulfoximines under mild conditions. nih.gov This methodology has been successfully applied to the preparation of novel functional polymers and dyes, expanding the utility of sulfonyl fluorides beyond conventional electrophilic reactions. nih.gov
Research in Agricultural Chemical Development
The incorporation of fluorine atoms and fluorine-containing groups into molecules is a well-established strategy in the development of modern agrochemicals. researchgate.net Fluorination can significantly alter a molecule's metabolic stability, binding affinity, and transport properties, often leading to enhanced biological activity. researchgate.net Approximately 25% of commercially available agrochemicals contain fluorine, highlighting its importance in the field. researchgate.net
While direct studies on 6-bromopyridine-3-sulfonyl fluoride in agrochemical applications are not extensively documented, its chemical precursors and structural motifs are highly relevant. The precursor, 6-bromopyridine-3-sulfonyl chloride, is utilized as a reactive intermediate in the synthesis of derivatives for agrochemical applications. The sulfonyl fluoride group is generally more stable and chemically robust than its sulfonyl chloride counterpart, suggesting that this compound could serve as a superior building block for creating novel agrochemical candidates. nih.gov The pyridine (B92270) ring is a common scaffold in many successful pesticides, and the presence of both a bromine atom and a sulfonyl fluoride group provides two distinct points for chemical modification, allowing for the systematic optimization of herbicidal, fungicidal, or insecticidal activity. researchgate.netvulcanchem.com
Structure-Activity Relationship (SAR) Studies on Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal and agricultural chemistry, providing insights into how a molecule's structure correlates with its biological activity. nih.gov For derivatives of this compound, SAR studies would focus on how modifications to the pyridine ring or transformations of the sulfonyl fluoride group affect the compound's interaction with a biological target. researchgate.netresearchgate.net
The chemical and biological activity of derivatives made from this compound is dictated by the electronic and steric properties of its substituents.
Sulfonyl Fluoride Group: This group is a key feature. Compared to the more common sulfonyl chloride, the sulfonyl fluoride group is more resistant to hydrolysis and thermal decomposition due to the strong S-F bond. nih.gov This enhanced stability can be advantageous in a biological system. However, it remains sufficiently reactive to form stable sulfonamide or sulfonate ester linkages with biological nucleophiles, making it a valuable functional group for designing covalent inhibitors or probes. nih.govnih.gov
Bromine Atom: The bromine at the 6-position influences the electronic character of the pyridine ring and serves as a versatile synthetic handle. It can be replaced or modified through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of a wide array of different functional groups to probe for improved biological activity. enamine.net
Rational design involves the deliberate, structure-based modification of a lead compound to enhance its potency, selectivity, or pharmacokinetic properties. For derivatives of this compound, several strategies could be employed:
Scaffold Hopping and Bioisosteric Replacement: The pyridine core could be replaced with other heterocyclic systems to explore different geometries and hydrogen bonding patterns. Similarly, the bromine atom could be swapped with other halogens (Cl, I) or functional groups (CN, CF₃) to fine-tune electronic properties and binding interactions. nih.govrsc.org
Fragment-Based Growth: Using the this compound as a core fragment, new functionality can be "grown" from the bromine position via cross-coupling reactions. This allows for the exploration of unoccupied space within a target's binding pocket to form additional favorable interactions. nih.gov
Covalent Targeting: The reactive sulfonyl fluoride group can be strategically positioned to form a covalent bond with a specific nucleophilic amino acid residue (e.g., serine, lysine (B10760008), or histidine) in a target enzyme or receptor. nih.govrsc.org This approach can lead to compounds with high potency and prolonged duration of action.
Exploration of Analogues and Related Heterocyclic Sulfonyl Fluorides
The study of analogues provides a comparative framework for understanding the unique properties of this compound. Key comparators include its positional isomer and its sulfonyl chloride precursor. Heterocyclic sulfonyl fluorides, as a class, are recognized as versatile bifunctional building blocks in synthetic chemistry. enamine.net Their stability under various reaction conditions, including metal-catalyzed cross-couplings, makes them valuable for constructing complex molecular libraries for drug discovery and materials science. enamine.net The ability of the sulfonyl fluoride group to undergo selective nucleophilic substitution under controlled conditions further enhances its utility. nih.govenamine.net
Table 1: Comparative Data of this compound and Related Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| This compound | C₅H₃BrFNO₂S | 240.05 | 1781026-84-3 bldpharm.com |
| 6-Bromopyridine-2-sulfonyl fluoride | C₅H₃BrFNO₂S | 240.05 | 1934413-84-9 biosynth.com |
| 6-Bromopyridine-3-sulfonyl chloride | C₅H₃BrClNO₂S | 256.51 | 886371-20-6 vulcanchem.combldpharm.com |
Comparative Studies with Positional and Halogen Isomers
The specific placement of the bromo and sulfonyl fluoride groups on the pyridine ring, as well as the nature of the halogen itself, significantly influences the compound's physicochemical properties and reactivity. Comparative studies with isomers of this compound reveal important structure-activity relationships.
Positional isomers, such as 5-Bromopyridine-2-sulfonyl fluoride, exhibit different electronic distributions, which in turn affects their reactivity. In 5-Bromopyridine-2-sulfonyl fluoride, the sulfonyl fluoride group at the 2-position is highly activated towards nucleophilic attack due to the adjacent ring nitrogen. This compound is noted for its utility as a chemical biology probe, where the electrophilic sulfonyl fluoride acts as a "warhead" to form covalent bonds with nucleophilic amino acid residues in proteins, such as kinases. Its reactivity allows it to participate in nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Halogen isomers, where bromine is replaced by chlorine, such as 4-Chloropyridine-3-sulfonyl fluoride, also provide a basis for comparison. The reactivity of the sulfonyl fluoride group in this isomer allows it to act as an electrophile, reacting with various nucleophiles to form stable adducts. Its synthesis often proceeds from 4-hydroxypyridine-3-sulfonic acid. Generally, in nucleophilic aromatic substitution (SNAr) reactions on pyridine rings, fluoro-substituted pyridines are significantly more reactive than their chloro-analogs. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, a principle that extends to the reactivity of the pyridine ring itself when considering reactions other than at the sulfonyl fluoride group. acs.org
The table below summarizes the properties of this compound and some of its key isomers.
Interactive Table: Comparison of Pyridine Sulfonyl Fluoride Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
|---|---|---|---|---|
| This compound | 1781026-84-3 | C₅H₃BrFNO₂S | 240.05 | Subject of this article. bldpharm.com |
| 5-Bromopyridine-2-sulfonyl fluoride | 1311315-48-6 | C₅H₃BrFNO₂S | 240.05 | Positional isomer; used as a chemical biology probe for targeting nucleophilic amino acids. |
| 4-Chloropyridine-3-sulfonyl fluoride | Not Available | C₅H₃ClFNO₂S | 195.60 | Positional and halogen isomer; acts as an electrophile for modifying molecular targets. |
Synthesis and Reactivity of Functionalized Pyridine Sulfonyl Fluorides
The synthesis of pyridine sulfonyl fluorides, including this compound, can be achieved through several modern and classical synthetic routes. The choice of method often depends on the availability of starting materials and the desired functional group tolerance.
A prevalent and traditional method involves the two-step synthesis from the corresponding thiol or disulfide. The thiol is first oxidized to a sulfonyl chloride, which is then subjected to a halide exchange reaction with a fluoride salt like potassium fluoride (KF) or potassium bifluoride (KHF₂) to yield the final sulfonyl fluoride. mdpi.comacs.org The necessary sulfonyl chloride precursors, such as 6-Bromopyridine-3-sulfonyl chloride and pyridine-3-sulfonyl chloride, are key intermediates in this process. bldpharm.comgoogle.com
More contemporary methods offer direct and often milder conditions. One such approach is the electrochemical oxidative coupling of thiols or disulfides with potassium fluoride. nih.gov This method avoids the use of harsh oxidants and proceeds under environmentally benign conditions, offering a broad substrate scope that includes heteroaryl thiols. nih.govtue.nl A flow chemistry approach to this electrochemical synthesis has been developed, significantly reducing reaction times from hours to minutes. tue.nl
Another innovative route involves the conversion of primary sulfonamides into sulfonyl fluorides. This deaminative functionalization can be mediated by a pyrylium (B1242799) salt (Pyry-BF₄) and magnesium chloride, which form the sulfonyl chloride in situ, followed by conversion to the sulfonyl fluoride with potassium fluoride. researchgate.net This protocol is noted for its mild conditions and high chemoselectivity, making it suitable for late-stage functionalization of complex molecules. researchgate.net
The reactivity of pyridine sulfonyl fluorides is dominated by the electrophilic nature of the sulfonyl fluoride moiety. This group is recognized as a "privileged warhead" in chemical biology because it possesses a fine balance of stability in aqueous environments and reactivity towards biological nucleophiles. rsc.org It can covalently modify not just serine residues, but also threonine, lysine, tyrosine, and histidine residues within protein active sites, making these compounds powerful tools for developing covalent inhibitors and activity-based probes. rsc.orgrsc.org
Interactive Table: Key Synthesis Methods for Pyridine Sulfonyl Fluorides
| Synthesis Method | Starting Material | Key Reagents | Key Features |
|---|---|---|---|
| Halide Exchange | Sulfonyl Chloride | KF, KHF₂ | Classical, widely used two-step method (oxidation then fluorination). mdpi.comacs.org |
| Electrochemical Oxidation | Thiol / Disulfide | Potassium Fluoride (KF) | Mild, environmentally benign, avoids stoichiometric oxidants. nih.gov |
| Deaminative Functionalization | Sulfonamide | Pyry-BF₄, MgCl₂, KF | Mild conditions, high chemoselectivity, suitable for late-stage functionalization. researchgate.net |
Future Perspectives and Emerging Research Directions in 6 Bromopyridine 3 Sulfonyl Fluoride Chemistry
Innovations in Sustainable and Efficient Synthetic Methodologies
The development of environmentally friendly and cost-effective methods for synthesizing sulfonyl fluorides is a critical area of ongoing research. sciencedaily.com Traditional approaches often rely on the use of harsh reagents and produce significant waste. acs.org However, recent advancements in photochemical and electrochemical strategies are providing greener alternatives. rsc.orgrsc.org These methods offer mild reaction conditions and high functional group tolerance, making them attractive for the synthesis of complex molecules like 6-bromopyridine-3-sulfonyl fluoride (B91410). rsc.org
Key innovations include:
Electrochemical Synthesis: The direct electrochemical oxidation of thiols and disulfides using potassium fluoride (KF) as an inexpensive and safe fluoride source presents a mild and environmentally benign approach to sulfonyl fluorides. acs.org This method avoids the need for stoichiometric oxidants and is applicable to a broad range of substrates, including heteroaryl thiols. acs.org
Photocatalysis: Visible-light-driven photocatalysis has emerged as a powerful tool for sulfonyl fluoride synthesis. rsc.org For instance, the three-component decarboxylative fluorosulfonylation of aldoxime esters and the conversion of alkyl iodides using a manganese catalyst demonstrate the potential of these methods for creating diverse sulfonyl fluorides under mild conditions. rsc.org
Deoxyfluorination of Sulfonic Acids: New strategies are being developed for the synthesis of sulfonyl fluorides from readily available sulfonic acids and their salts. nih.gov One such method involves the use of thionyl fluoride, while another employs a bench-stable solid reagent, Xtalfluor-E®, allowing for the conversion under milder conditions. nih.gov
"Green" Chemistry Approaches: Researchers have developed a method to synthesize sulfonyl fluorides by reacting thiols and disulfides with SHC5® and potassium fluoride, resulting in a process with non-toxic by-products. sciencedaily.com This approach is scalable, cost-effective, and aligns with the principles of sustainable development. sciencedaily.com
These innovative synthetic strategies are poised to make 6-bromopyridine-3-sulfonyl fluoride and other sulfonyl fluorides more accessible, thereby accelerating their application in various fields.
Expansion of SuFEx Chemistry to New Substrates and Applications
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, hailed as a next-generation "click" reaction, has significantly broadened the utility of sulfonyl fluorides. nih.govrsc.orgresearchgate.net SuFEx reactions are characterized by their high efficiency, broad substrate scope, and mild reaction conditions, making them ideal for connecting molecular fragments. researchgate.netresearchgate.net The this compound moiety is an excellent candidate for SuFEx-based applications due to the reliable reactivity of the sulfonyl fluoride group.
Future research in this area is expected to focus on:
Diverse Nucleophiles: Expanding the range of nucleophiles that can participate in SuFEx reactions with pyridyl sulfonyl fluorides will lead to the creation of novel molecular architectures. researchgate.net This includes exploring reactions with a wider variety of amines, phenols, and other nucleophilic functional groups.
Polymer Science: The stability and connective nature of the sulfonamide and sulfonate ester linkages formed through SuFEx make it a powerful tool for polymer synthesis. nih.govresearchgate.net this compound could be used as a monomer or cross-linker to create functional polymers with tailored properties for materials science applications.
Fragment-Based Drug Discovery (FBDD): SuFEx chemistry is being integrated into FBDD workflows to rapidly generate libraries of diverse compounds for high-throughput screening. nih.gov The this compound core can serve as a versatile fragment that can be readily diversified through SuFEx reactions to identify potent and selective drug candidates. nih.gov
Bioconjugation: The ability of SuFEx to proceed under physiological conditions makes it suitable for the modification of biomolecules. researchgate.net The this compound unit could be used to label proteins, nucleic acids, and other biological macromolecules for diagnostic and therapeutic purposes.
The continued expansion of SuFEx chemistry will undoubtedly unlock new applications for this compound in drug discovery, materials science, and chemical biology.
Advanced Strategies for Targeted Covalent Modification and Chemical Biology Probes
Sulfonyl fluorides have emerged as "privileged warheads" for the targeted covalent modification of proteins. rsc.orgrsc.org Their unique reactivity allows them to form stable covalent bonds with a range of nucleophilic amino acid residues, including serine, threonine, lysine (B10760008), and tyrosine. rsc.orgnih.gov The this compound scaffold offers the potential to develop highly selective covalent inhibitors and chemical biology probes.
Emerging strategies in this domain include:
Targeting "Undruggable" Proteins: Covalent modification offers a promising strategy for targeting proteins that have been considered "undruggable" by traditional small molecule inhibitors. nih.gov The reactivity of the sulfonyl fluoride group can be harnessed to form irreversible bonds with specific residues in the target protein, leading to potent and durable inhibition. nih.gov
Beyond Cysteine Targeting: While much of the focus in covalent drug discovery has been on targeting cysteine residues, sulfonyl fluorides offer the advantage of reacting with a broader range of amino acids. tandfonline.com This expands the scope of the "druggable" proteome and opens up new avenues for therapeutic intervention. tandfonline.com The this compound moiety can be incorporated into ligands to target specific lysine, tyrosine, or histidine residues within a protein's binding pocket. nih.gov
Activity-Based Protein Profiling (ABPP): Sulfonyl fluoride-containing probes are valuable tools for ABPP, a technology used to monitor the activity of enzymes in complex biological systems. vulcanchem.com By designing probes based on the this compound scaffold, researchers can develop new tools to study enzyme function and identify novel drug targets.
Development of Chemical Probes: The sulfonyl fluoride group can be incorporated into chemical probes to study protein-protein interactions and other biological processes. rsc.orgnih.gov For example, a sulfonyl fluoride probe was recently used to covalently modify a histidine residue in the protein cereblon, leading to the discovery of a novel molecular glue degrader. nih.govrsc.org The bromine atom on the pyridine (B92270) ring of this compound provides a handle for further functionalization, allowing for the attachment of reporter tags or other functionalities.
The development of advanced covalent modification strategies will be a key driver of innovation in chemical biology and drug discovery, with this compound playing a significant role.
Interdisciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Materials Science
The unique properties of this compound position it at the intersection of several scientific disciplines. Future research will increasingly involve interdisciplinary collaborations to fully exploit its potential.
Areas of interdisciplinary focus include:
Medicinal Chemistry and Chemical Biology: The synergy between the synthetic versatility of this compound and the need for novel tools in chemical biology will continue to drive the development of new covalent inhibitors and probes. nih.govresearchgate.net The ability to fine-tune the reactivity and selectivity of the sulfonyl fluoride warhead through synthetic modifications will be crucial for advancing drug discovery programs. wuxiapptec.com
Organic Synthesis and Materials Science: The application of SuFEx chemistry to polymer science opens up exciting possibilities for creating new materials with unique properties. rsc.org The this compound monomer could be incorporated into polymers to enhance their thermal stability, mechanical strength, or to introduce specific functionalities for applications such as surface coatings. nih.gov
Computational Chemistry and Experimental Biology: Computational modeling will play an increasingly important role in the design of this compound-based inhibitors and probes. rsc.org Structure-based design and molecular dynamics simulations can help to predict binding modes and guide the optimization of ligand-protein interactions.
The convergence of these disciplines will be essential for unlocking the full potential of this compound and other novel chemical entities in addressing challenges in medicine and materials science.
Q & A
Basic: What are the key synthetic routes for preparing 6-bromopyridine-3-sulfonyl fluoride, and what reaction conditions are critical for optimizing yield?
Answer:
The synthesis typically involves introducing sulfonyl fluoride and bromine substituents onto a pyridine ring. A common method uses halogenation and sulfonylation steps. For example:
- Step 1 : Bromination of pyridine derivatives using reagents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–5°C to avoid over-halogenation).
- Step 2 : Sulfonylation with sulfur trioxide (SO₃) or chlorosulfonic acid, followed by fluorination using KF or tetrabutylammonium fluoride (TBAF) in solvents like DMSO or dichloromethane .
Critical Conditions : - Temperature control : Excess heat can lead to decomposition of the sulfonyl fluoride group.
- Moisture-free environment : Sulfonyl fluorides are hydrolytically sensitive; anhydrous solvents and inert atmospheres (N₂/Ar) are essential.
- Stoichiometric ratios : Excess fluorinating agents improve conversion but may generate side products.
Basic: How can researchers characterize this compound, and what spectroscopic techniques are most reliable?
Answer:
Characterization requires a combination of techniques:
- ¹H/¹³C NMR : Identify aromatic protons (δ ~7.5–8.5 ppm for pyridine) and confirm bromine/fluorine substitution patterns.
- 19F NMR : A singlet near δ +55–60 ppm confirms the sulfonyl fluoride group .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₅H₃BrFNO₂S, expected m/z ≈ 255.9).
- IR Spectroscopy : Strong S=O stretching vibrations (~1350–1400 cm⁻¹) and S-F bonds (~750–800 cm⁻¹) .
Advanced: How can contradictory reactivity data for this compound in nucleophilic substitution reactions be resolved?
Answer:
Contradictions often arise from competing pathways (e.g., SNAr vs. elimination). To resolve discrepancies:
- Control experiments : Compare reactivity in polar aprotic (DMF, DMSO) vs. non-polar solvents (THF). Polar solvents favor SNAr due to stabilization of transition states.
- Kinetic studies : Monitor reaction progress via HPLC or in situ NMR to detect intermediates (e.g., Meisenheimer complexes in SNAr).
- Steric/Electronic analysis : Use DFT calculations to model transition states and identify dominant pathways under specific conditions .
Advanced: What strategies mitigate instability of this compound during long-term storage or under experimental conditions?
Answer:
Instability stems from hydrolysis and thermal decomposition. Mitigation strategies include:
- Storage : Dry, sealed containers under inert gas (argon) at −20°C. Desiccants like molecular sieves are critical .
- In situ generation : Prepare the compound immediately before use via sulfonyl chloride intermediates followed by fluorination.
- Stabilizing additives : Add 1–2% triethylamine to neutralize trace acids that accelerate hydrolysis .
Advanced: How can researchers design experiments to study the regioselectivity of this compound in cross-coupling reactions?
Answer:
Regioselectivity depends on electronic and steric factors. Experimental design tips:
- Substrate screening : Test coupling partners (e.g., arylboronic acids, amines) with varying steric bulk and electronic profiles.
- Catalyst optimization : Compare Pd(PPh₃)₄, XPhos, or Buchwald-Hartwig catalysts for Suzuki or Buchwald couplings.
- Computational modeling : Use Hammett constants or Fukui indices to predict reactive sites .
Advanced: What methodologies address low yields in multi-step syntheses involving this compound?
Answer:
Low yields often result from intermediate instability or competing side reactions. Solutions:
- Flow chemistry : Minimize residence time of unstable intermediates using microreactors.
- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
- Parallel optimization : Use Design of Experiments (DoE) to vary parameters (temperature, stoichiometry, catalysts) systematically .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all manipulations.
- Decontamination : Neutralize spills with sodium bicarbonate or calcium carbonate to hydrolyze sulfonyl fluoride groups.
- Waste disposal : Collect in halogenated waste containers; avoid aqueous disposal due to hydrolysis toxicity .
Advanced: How can researchers validate the purity of this compound, and what impurities are most common?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Common impurities include hydrolyzed sulfonic acids and debrominated byproducts.
- Elemental analysis : Confirm Br/F ratios (expected: Br 31.3%, F 7.4%).
- TGA/DSC : Assess thermal stability; decomposition above 150°C indicates impurities like residual solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
